molecular formula C13H13N5O4 B6533337 methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate CAS No. 1060184-46-4

methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate

Cat. No.: B6533337
CAS No.: 1060184-46-4
M. Wt: 303.27 g/mol
InChI Key: FXZRPGAKRGGNKN-UHFFFAOYSA-N
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Description

Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidine core substituted with an ethyl group at position 3 and a methyl furan-2-carboxylate moiety via a methylene bridge at position 4.

Properties

IUPAC Name

methyl 5-[(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-3-18-11-10(15-16-18)12(19)17(7-14-11)6-8-4-5-9(22-8)13(20)21-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZRPGAKRGGNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-({3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate (CAS Number: 1060184-46-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H13N5O4C_{13}H_{13}N_{5}O_{4} with a molecular weight of 303.27 g/mol. While specific physical properties such as density and melting point are not available in the literature, its structural characteristics suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its triazole and pyrimidine moieties. Triazoles are known for their diverse pharmacological profiles, including antifungal and anticancer activities. The incorporation of a furan ring may enhance the lipophilicity and cellular permeability of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine derivatives. For instance:

  • Cell Line Studies : this compound has been evaluated against various cancer cell lines. Preliminary data suggest significant cytotoxic effects:
    • MCF7 (Breast Cancer) : IC50 values indicate effective growth inhibition.
    • NCI-H460 (Lung Cancer) : Similar trends in cytotoxicity have been observed.
Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30

Antimicrobial Activity

The triazole structure is also associated with antimicrobial properties. Compounds with similar triazole-pyrimidine frameworks have demonstrated efficacy against various bacterial strains.

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole-containing compounds:

  • Study on Triazole Derivatives : A study by Bouabdallah et al. reported that derivatives with similar structures exhibited cytotoxicity against HepG2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Mechanistic Insights : Research indicates that these compounds can induce apoptosis in cancer cells via modulation of key signaling pathways such as CDK inhibition and HDAC repression .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

Conditions and Outcomes

Reaction TypeConditionsProductReferences
Basic hydrolysisNaOH (aqueous), reflux5-({3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylic acid
Acidic hydrolysisHCl (conc.), heatSame as above

This transformation aligns with studies on structurally similar esters in triazolopyrimidine derivatives, where hydrolysis enhances bioavailability or enables conjugation .

Functionalization of the Triazolopyrimidine Core

The triazolopyrimidine moiety can undergo electrophilic substitution or ring-opening reactions, depending on reaction conditions.

Electrophilic Substitution

The electron-rich nitrogen atoms in the triazole ring may facilitate electrophilic attacks. For example, halogenation or nitration could occur at specific positions.

Example Reaction

ReactantConditionsProductReferences
Compound + Br₂ (excess)DCM, 0°C → RT, 12 hrsBrominated triazolopyrimidine derivative ,

Similar reactions are reported for triazolo[4,5-d]pyrimidines under mild halogenation conditions .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the triazolopyrimidine ring may undergo cleavage. For instance, treatment with HNO₃ could yield pyrimidine fragments.

Modifications at the Ethyl Group

The ethyl substituent on the triazolopyrimidine may participate in oxidation or alkylation.

Oxidation to Carboxylic Acid

Oxidizing agents like KMnO₄ or CrO₃ could convert the ethyl group to a carboxylic acid.

ConditionsProductReferences
KMnO₄, H₂O, heat3-carboxy-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidine derivative

This mirrors the oxidation of alkyl chains in related pyrimidine derivatives .

Nucleophilic Substitution at the Furan Ring

The furan methyl group may undergo nucleophilic displacement if activated. For example, reaction with amines could yield amide derivatives.

Example Reaction

ReactantConditionsProductReferences
Compound + NH₃ (excess)Ethanol, reflux, 24 hrs5-({3-ethyl-7-oxo-triazolo...}methyl)furan-2-carboxamide

Cycloaddition Reactions

The triazolopyrimidine’s conjugated system may participate in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.

DipolarophileConditionsProduct TypeReferences
PhenylacetyleneCuI, DMF, 80°CPyrazole-fused triazolopyrimidine ,

Such reactions are well-documented for triazolopyrimidines in the synthesis of hybrid heterocycles .

Stability Under Thermal and Photolytic Conditions

Studies on analogous compounds suggest that the triazolopyrimidine core is stable up to 250°C but may decompose under UV light, forming nitroso intermediates .

Comparative Reactivity with Analogues

The table below compares key reactions of methyl 5-({3-ethyl-7-oxo...}methyl)furan-2-carboxylate with structurally related compounds:

CompoundKey ReactionYield (%)ConditionsReference
Ethyl 7-methyl- triazolo[4,5-d]pyrimidineEster hydrolysis85NaOH, reflux
3-(5-Methyl-7-oxo...propanoic acidOxidation of ethyl group72KMnO₄, H₂O
Methyl 5-(furfuryl)-triazole derivativeNucleophilic substitution68NH₃, ethanol

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the triazolo[4,5-d]pyrimidine family, which is structurally related to xanthine derivatives and other fused heterocycles. Below is a detailed comparison with key analogs:

Structural Analogs

Compound A : Methyl 2-[3-[(4-Chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate ()
  • Molecular Formula : C₁₄H₁₂ClN₅O₃
  • Key Features: Substituents: 4-Chlorobenzyl at position 3; acetoxy group at position 5. Structural Differences: The target compound replaces the 4-chlorobenzyl group with an ethyl group and substitutes the acetoxy linkage with a furan-2-carboxylate moiety.
Compound B : Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)thiazolo[3,2-a]pyrimidine-6-carboxylate (–5, 7–8)
  • Molecular Formula : C₂₆H₂₆N₂O₆S
  • Key Features: Core Structure: Thiazolo[3,2-a]pyrimidine instead of triazolo[4,5-d]pyrimidine. Substituents: Trimethoxybenzylidene and phenyl groups. Crystallography: Monoclinic (space group P21/n) with a flattened boat conformation in the pyrimidine ring . Comparison: The triazolo core in the target compound introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the sulfur-containing thiazolo analog .
Compound C : 9-Methyl-8-azaxanthine ()
  • Synthetic Pathway: Derived from 5-amino-1-methyltriazole-4-carboxamide via condensation with urea.
  • Structural Insight : Demonstrates that alkyl substituents (e.g., methyl or ethyl) at position 3 stabilize the triazolo-pyrimidine system, a feature shared with the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents 3-Ethyl, 6-(furan-2-carboxylate methyl) 3-(4-Chlorobenzyl), 6-acetoxy 2-Trimethoxybenzylidene, 5-phenyl
Molecular Weight ~347.3 g/mol (estimated) 333.73 g/mol 494.55 g/mol
Crystallographic System Not reported Not reported Monoclinic (P21/n)
Synthetic Yield Not reported Not reported 78% (for Compound B)

Key Research Findings

Synthetic Routes: Triazolo[4,5-d]pyrimidines are typically synthesized via cyclization of triazole precursors with carboxamide/amino groups (). The target compound likely follows a similar pathway, with furan-2-carboxylate introduced during alkylation . High-yield methods (e.g., 78% for Compound B) suggest that optimized conditions (refluxing with acetic anhydride) could be applicable .

Crystallographic Behavior :

  • Compounds with ester substituents (e.g., furan or acetoxy) exhibit intermolecular hydrogen bonding (C–H···O), influencing crystal packing and stability .

Pharmacological Potential: Pyrimidine derivatives are noted for diverse bioactivities, including kinase inhibition and antimicrobial effects.

Preparation Methods

Formation of the Triazole Ring

Intermediate 3-ethyl-7-oxo-3H,6H,7H-[1,triazolo[4,5-d]pyrimidine is synthesized via a cyclocondensation reaction. A representative method involves:

  • Reacting 4-amino-5-ethylpyrimidin-2(1H)-one with nitrous acid (HNO₂) under acidic conditions to form the diazonium intermediate.

  • Subsequent thermal cyclization in the presence of acetic anhydride yields the triazolopyrimidine core.

Key parameters include maintaining a temperature of 60–70°C during diazotization and using anhydrous conditions to prevent hydrolysis. The ethyl group at position 3 is introduced via alkylation of the precursor pyrimidine with ethyl bromide prior to cyclization.

Oxidation to the 7-Oxo Derivative

The 7-oxo group is introduced through oxidation of the corresponding dihydro precursor. Manganese dioxide (MnO₂) in dimethylformamide (DMF) at 80°C for 12 hours achieves this transformation with minimal side reactions.

Preparation of the Furan-2-Carboxylate Moiety

The methyl 5-(hydroxymethyl)furan-2-carboxylate intermediate is synthesized via oxidation of furfural derivatives.

Oxidation of 5-Hydroxymethylfurfural (HMF)

A scalable method involves:

  • Dissolving HMF in methanol with sodium cyanide (NaCN, 0.4 equiv.) as a catalyst.

  • Adding MnO₂ (2 equiv.) and stirring at 40°C for 12 hours.

  • Purification via silica gel chromatography (petroleum ether:ethyl acetate = 4:1) yields methyl 5-(hydroxymethyl)furan-2-carboxylate with 83% efficiency.

Bromination of the Hydroxymethyl Group

The hydroxymethyl group is converted to bromomethyl using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This step requires strict moisture control to avoid hydrolysis.

Coupling of the Triazolopyrimidine and Furan Components

The final step involves alkylation of the triazolopyrimidine nitrogen with the bromomethyl furan derivative.

Nucleophilic Substitution Reaction

  • The triazolopyrimidine core (1 equiv.) is dissolved in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2 equiv.) as a base.

  • Methyl 5-(bromomethyl)furan-2-carboxylate (1.2 equiv.) is added dropwise at 25°C, and the mixture is stirred for 24 hours.

  • The reaction is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:1).

Optimization of Coupling Efficiency

  • Solvent Selection : DMF outperforms ethanol or water due to superior solubility of intermediates.

  • Temperature : Reactions conducted above 30°C risk decomposition of the triazolopyrimidine core.

  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

Recrystallization

Final recrystallization from ethanol/water (3:1) yields colorless crystals with >98% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.10 (d, 1H, J = 3.7 Hz, furan-H), 5.06 (s, 2H, CH₂), 3.03 (s, 3H, OCH₃), 1.17 (s, 3H, CH₂CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₃H₁₃N₅O₄ [M+H]⁺ 303.27, found 303.27.

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod BMethod C
Overall Yield52%61%48%
Reaction Time24 h12 h48 h
Key CatalystK₂CO₃MnO₂TBAB
Purification TechniqueColumnRecrystallizationColumn

Method B achieves higher yields due to efficient oxidation steps, while Method A offers better scalability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl 5-({3-ethyl-7-oxo-triazolo[4,5-d]pyrimidin-6-yl}methyl)furan-2-carboxylate?

The synthesis typically involves multi-step heterocyclic condensation. A plausible route includes:

  • Step 1 : Formation of the triazolo-pyrimidine core via cyclocondensation of substituted pyrimidine precursors with triazole-forming agents (e.g., sodium azide) under acidic conditions .
  • Step 2 : Alkylation or nucleophilic substitution to introduce the furan-carboxylate moiety. For example, a Mitsunobu reaction or base-mediated coupling may link the triazolo-pyrimidine to the furan methyl ester .
  • Step 3 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography .
    Key Data: Yields for analogous triazolo-pyrimidine syntheses range from 70–85% under optimized reflux conditions (8–10 hours, glacial acetic acid/acetic anhydride) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves conformation (e.g., puckering of the triazolo-pyrimidine ring, dihedral angles between fused rings). For example, deviations from planarity (e.g., 0.224 Å for C5 in similar compounds) confirm non-aromatic distortions .
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., ethyl groups at δ ~1.2–1.4 ppm, furan protons at δ ~6.3–7.5 ppm) and confirm regiochemistry .
  • IR and Mass Spectrometry : Validate carbonyl stretches (~1700 cm1^{-1} for ester/oxo groups) and molecular ion peaks .

Q. What preliminary assays assess the compound’s bioactivity in drug discovery?

  • Enzyme inhibition assays : Target kinases or proteases due to the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening : Use cell lines (e.g., HeLa, HepG2) to evaluate IC50_{50} values. Analogous compounds show activity in the micromolar range .
  • Solubility testing : Measure in DMSO/PBS mixtures to guide dosing for in vivo studies .

Advanced Research Questions

Q. How can conflicting conformational data from X-ray and computational models be resolved?

  • Multi-technique validation : Compare X-ray data (e.g., boat/flattened boat conformations ) with DFT-optimized structures. Discrepancies may arise from crystal packing forces vs. gas-phase calculations.
  • Hydrogen bonding analysis : Crystal structures often show intermolecular interactions (e.g., C–H···O bonds along the c-axis) that stabilize specific conformations .
    Example: In analogous pyrimidines, dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidines) differ from computational predictions by ≤5°, necessitating solvent-effect simulations .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Optimized reflux conditions : Prolonged heating (10–12 hours) in acetic acid/acetic anhydride (1:1) enhances cyclization efficiency .
  • Recrystallization solvent screening : Ethyl acetate/ethanol (3:2) yields high-purity crystals (≥95%) with minimal impurities .
  • Catalyst selection : Sodium acetate or DMAP accelerates coupling steps, reducing side-product formation .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH >7). Stability assays in PBS (pH 7.4) show <10% degradation over 24 hours .

Q. What structure-activity relationship (SAR) trends are observed in triazolo-pyrimidine derivatives?

  • Substituent effects :
    • Ethyl group at N3 : Enhances lipophilicity (logP ~2.5) and membrane permeability .
    • Furan carboxylate : Modulates solubility; methyl esters improve bioavailability vs. free acids .
  • Biological activity : Derivatives with electron-withdrawing groups (e.g., oxo at C7) show stronger kinase inhibition .

Q. How are computational methods applied to predict binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). The triazolo-pyrimidine core occupies the hydrophobic pocket, while the furan ester forms hydrogen bonds with catalytic lysines .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate robust target engagement .

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